molecular formula C11H19N B11957510 1-(2-Methyl-1-pyrrolidinyl)cyclohexene CAS No. 53516-51-1

1-(2-Methyl-1-pyrrolidinyl)cyclohexene

Katalognummer: B11957510
CAS-Nummer: 53516-51-1
Molekulargewicht: 165.27 g/mol
InChI-Schlüssel: BHPIFKGSQOHIII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methyl-1-pyrrolidinyl)cyclohexene is an organic compound with the molecular formula C11H19N and a molecular weight of 165.281 g/mol It is a cyclic enamine, characterized by a pyrrolidine ring attached to a cyclohexene ring

Vorbereitungsmethoden

The synthesis of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene typically involves the reaction of cyclohexanone with 2-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the enamine . The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Analyse Chemischer Reaktionen

1-(2-Methyl-1-pyrrolidinyl)cyclohexene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Methyl-1-pyrrolidinyl)cyclohexene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene involves its interaction with specific molecular targets. The pyrrolidine ring can act as a nucleophile, participating in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating the desired chemical transformations .

Vergleich Mit ähnlichen Verbindungen

1-(2-Methyl-1-pyrrolidinyl)cyclohexene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the pyrrolidine ring, which imparts distinct chemical properties and reactivity compared to its simpler counterparts.

Eigenschaften

CAS-Nummer

53516-51-1

Molekularformel

C11H19N

Molekulargewicht

165.27 g/mol

IUPAC-Name

1-(cyclohexen-1-yl)-2-methylpyrrolidine

InChI

InChI=1S/C11H19N/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h7,10H,2-6,8-9H2,1H3

InChI-Schlüssel

BHPIFKGSQOHIII-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCN1C2=CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.